molecular formula C16H20F3NO3 B13504695 Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

Cat. No.: B13504695
M. Wt: 331.33 g/mol
InChI Key: OBWSVQITBMFDEM-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H16F3NO3 It is a pyrrolidine derivative, characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including condensation, reduction, and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20F3NO3

Molecular Weight

331.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20F3NO3/c1-14(2,3)23-13(21)20-9-8-15(22,10-20)11-4-6-12(7-5-11)16(17,18)19/h4-7,22H,8-10H2,1-3H3

InChI Key

OBWSVQITBMFDEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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